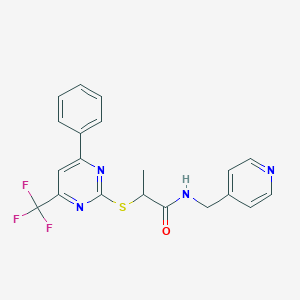
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein kinase that plays a crucial role in the development and progression of various diseases. Additionally, the paper will list future directions for research.
Mécanisme D'action
The mechanism of action of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the inhibition of PIM1 kinase activity. PIM1 is a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and metabolism. Inhibition of PIM1 activity leads to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PIM1 with 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide can lead to a variety of biochemical and physiological effects. In cancer cells, PIM1 inhibition has been shown to reduce cell proliferation, induce apoptosis, and decrease tumor growth. In addition, PIM1 inhibition has been implicated in the regulation of glucose metabolism, making it a potential target for the treatment of metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide in laboratory experiments include its potent and selective inhibition of PIM1, making it a valuable tool for studying the role of PIM1 in various cellular processes. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, making it a promising lead compound for drug development. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective PIM1 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the role of PIM1 in various diseases and to identify potential therapeutic targets for PIM1 inhibition. Finally, research is needed to explore the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with thioanisole and pyridine-4-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-bromo-N-(pyridin-4-ylmethyl)propanamide to yield the final product.
Applications De Recherche Scientifique
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit a protein kinase called PIM1, which is involved in the regulation of cell growth and survival. PIM1 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. Additionally, PIM1 inhibition has been implicated in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
Formule moléculaire |
C20H17F3N4OS |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H17F3N4OS/c1-13(18(28)25-12-14-7-9-24-10-8-14)29-19-26-16(15-5-3-2-4-6-15)11-17(27-19)20(21,22)23/h2-11,13H,12H2,1H3,(H,25,28) |
Clé InChI |
UGHADCUHURIIKS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)




![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![4-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284254.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)